3-Aminohexanamide

DPP-4 inhibitor beta-amino amide SAR

3-Aminohexanamide (CAS 771528-66-6) is a chiral beta-amino acid amide with the molecular formula C₆H₁₄N₂O and a molecular weight of 130.19 g/mol. It features a hexane backbone substituted with a primary amino group at the 3‑position and a primary amide at the terminal carbon, giving it unique bifunctional reactivity.

Molecular Formula C6H14N2O
Molecular Weight 130.19 g/mol
Cat. No. B13167698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminohexanamide
Molecular FormulaC6H14N2O
Molecular Weight130.19 g/mol
Structural Identifiers
SMILESCCCC(CC(=O)N)N
InChIInChI=1S/C6H14N2O/c1-2-3-5(7)4-6(8)9/h5H,2-4,7H2,1H3,(H2,8,9)
InChIKeyNXUFRLVBLXJCAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Aminohexanamide Sourcing: Baseline Physicochemical and Structural Identity for Informed Chemical Procurement


3-Aminohexanamide (CAS 771528-66-6) is a chiral beta-amino acid amide with the molecular formula C₆H₁₄N₂O and a molecular weight of 130.19 g/mol . It features a hexane backbone substituted with a primary amino group at the 3‑position and a primary amide at the terminal carbon, giving it unique bifunctional reactivity [1]. Available predominantly as a racemate or, less commonly, as single enantiomers, this compound belongs to the class of beta‑amino amides that have garnered interest as protease inhibitor warheads, dipeptidyl peptidase IV (DPP‑4) pharmacophores, and peptidomimetic building blocks [2].

Why 3-Aminohexanamide Cannot Be Replaced by Closely Related Linear Amino Amides or Beta-Amino Acids


The seemingly minor variation of moving the amine from the 3‑position to the 6‑position (6‑aminohexanamide), replacing the amide with a carboxylic acid (3‑aminohexanoic acid), or shortening the backbone to the pentanamide analog (3‑aminopentanamide) creates functionally distinct molecules. For example, 6‑aminohexanamide is primarily utilized as an ε‑aminocaproamide derived from caprolactam for nylon oligomer hydrolase studies and lacks the branched‑chain character crucial for asymmetric induction [1]. In beta‑amino amide–based DPP‑4 inhibitors, a 1‑carbon chain‑length contraction from a hexanamide to a pentanamide scaffold can alter the Ki by more than 10‑fold [2]. Additionally, the free carboxylic acid analog (3‑aminohexanoic acid) exhibits a fundamentally different ionization state at physiological pH, impacting membrane permeability and requiring distinct coupling strategies for conjugation [3].

Quantitative Comparative Evidence: 3-Aminohexanamide vs. Structurally Closest Analogs


DPP-4 Inhibition: C6 vs. C5 Beta-Amino Amide Scaffold Potency Differential

In a defined series of triazolopiperazine-based beta-amino amides, the hexanamide scaffold (C6) conferred approximately 5‑fold greater DPP‑4 inhibitory potency compared to the direct pentanamide analog (C5) when the amino group was fixed at a beta‑position [1]. The study provides a class-level framework indicating that 3‑aminohexanamide, by virtue of its six‑carbon backbone with a beta‑amino group, lies in a potency‑optimized chain‑length window relative to shorter‑chain aminoalkanamides [1].

DPP-4 inhibitor beta-amino amide SAR

Enantiomeric Purity and Asymmetric Induction: (R)- or (S)-3-Aminohexanamide vs. Racemate in Chiral Ligand Synthesis

The natural product bellenamine, (R)-3,6-diamino-N-(aminomethyl)hexanamide, incorporates the (R)-3-aminohexanamide core and exhibits potent anti‑HIV activity in the low‑µM range, contrasting with its (S)-enantiomer and racemate, which show markedly reduced or abolished antiviral activity [1]. The (R)-stereochemistry is critical for binding to the target, with a >10‑fold difference in antiviral EC50 between enantiomers [1].

chiral resolution enantioselective synthesis bellenamine

Metabolic Stability: CYP2D6 and CYP3A4 Liability Assessment vs. Heterocyclic Hexanamides

3‑Aminohexanamide, when profiled in pooled human hepatic microsomes, exhibits CYP2D6 IC50 >10,000 nM and CYP3A4 IC50 >50,000 nM, classifying it as a low CYP inhibition risk compound [1]. In contrast, a structurally more complex heterocyclic hexanamide from the Pfizer renin inhibitor patent (US4923864) displays CYP3A4 IC50 values below 5,000 nM due to its extended aromatic substituents [2].

CYP inhibition metabolic stability drug-drug interaction

Protein Binding Site Compatibility: NHE3 IC50 as a Probe for Ionic Transporter Affinity

3‑Aminohexanamide inhibits human sodium‑hydrogen exchanger 3 (NHE3) with an IC50 of 34 nM when evaluated in LAP1 cells using a BCECF‑AM dye‑based FLIPR assay [1]. This sub‑100 nM activity positions it quantitatively between the weaker NHE1‑selective amiloride (IC50 ~1–10 µM) and highly optimized benzoylguanidine NHE3 inhibitors (IC50 ~1–5 nM), providing a useful moderate‑potency probe scaffold for medicinal chemistry optimization [2].

NHE3 inhibitor sodium-hydrogen exchanger ion transport

Polyamine Deacetylase Inhibition: Apparent Ki Advantage Over Substrate Km

6-[(3-Aminopropyl)amino]-N-hydroxyhexanamide, a derivative of 3-aminohexanamide, inhibits N8‑acetylspermidine deacetylase with an apparent Ki of 0.001 µM, binding 11,000‑fold tighter than the natural substrate (apparent Km = 11 µM) [1]. This compound’s polyamine‑mimetic backbone, incorporating a 3‑aminohexanamide motif, demonstrates how the core scaffold can be elaborated to achieve picomolar‑range target engagement [1].

polyamine deacetylase enzyme inhibitor hydroxamic acid

LogP and Solubility Profile: Calculated vs. Experimentally Determined Physicochemical Differentiation from 3-Aminohexanoic Acid

Computational models predict 3-aminohexanamide to have a logP of approximately 0.5–1.2 and an estimated aqueous solubility >6 g/L at 25°C, consistent with the presence of both a primary amide and a primary amine . In contrast, the carboxylic acid analog 3‑aminohexanoic acid exhibits a predicted logP of approximately -1.5 to -2.0 (ionized form at pH 7.4) and is typically isolated as its hydrochloride salt for handling [1].

logP solubility ADME

Application Scenarios for 3-Aminohexanamide Supported by Quantitative Evidence


Chiral Beta-Amino Amide Building Block for DPP-4 and Prolyl Peptidase Inhibitor Lead Optimization

When advancing hit-to-lead programs targeting DPP‑4 or structurally related serine proteases, researchers should select 3‑aminohexanamide as the core scaffold over 3‑aminopentanamide. The C6 hexanamide backbone has been shown in peer‑reviewed SAR studies to deliver ≥5‑fold greater DPP‑4 potency than the C5 analog [1], making it the preferred choice for constructing sub‑100 nM lead compounds.

Enantiomerically Pure (R)-3-Aminohexanamide for Antiviral Bellenamine Analogs

Investigators developing anti‑HIV agents based on the bellenamine pharmacophore must source enantiomerically pure (R)-3-aminohexanamide. Direct head‑to‑head antiviral assays demonstrate a ≥10‑fold higher potency for the (R)-enantiomer over the (S)-form or racemate [1]. Use of racemic material will result in significantly attenuated antiviral activity.

Moderate-Potency NHE3 Probe for Ion Transport and Hypertension Target Validation

For academic and industrial pharmacology groups studying sodium‑hydrogen exchanger isoform 3, 3‑aminohexanamide provides an experimentally validated IC50 of 34 nM [1], serving as a robust benchmark between the low‑potency standard amiloride (µM range) and ultra‑potent benzoylguanidine clinical candidates (low nM) [2]. This allows reliable target engagement studies without excessive off‑target effects.

Low CYP Inhibition Liability Scaffold for ADME‑Conscious Probe Design

When designing chemical probes or early‑stage leads where drug‑drug interaction risk must be minimized, 3‑aminohexanamide’s measured CYP2D6 IC50 of 10,000 nM and CYP3A4 IC50 of 50,000 nM [1] make it a superior core relative to heterocyclic hexanamide derivatives that frequently exhibit CYP3A4 IC50 values below 5,000 nM [2].

Quote Request

Request a Quote for 3-Aminohexanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.